1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with a complex structure that includes a methoxybenzoyl group attached to a tetrahydroquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine typically involves multiple stepsThis can be achieved through reactions such as Friedel-Crafts acylation, where 4-methoxybenzoyl chloride reacts with the tetrahydroquinoline under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the acylation process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-methoxybenzyl alcohol .
Scientific Research Applications
1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with molecular targets in biological systems. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. This interaction can affect various pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Used in similar synthetic applications but lacks the tetrahydroquinoline core.
Aniracetam: A nootropic compound with a similar methoxybenzoyl group but different core structure and applications.
Uniqueness: 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its combination of the methoxybenzoyl group and the tetrahydroquinoline core. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(7-amino-3,4-dihydro-2H-quinolin-1-yl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-8-5-13(6-9-15)17(20)19-10-2-3-12-4-7-14(18)11-16(12)19/h4-9,11H,2-3,10,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZJHUVUMNHCHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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